

A Comparative Spectroscopic Guide to Oxetan-3-ylmethanamine and Structurally Related Cyclic Amines

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Compound of Interest

Compound Name: *Oxetan-3-ylmethanamine*

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In the landscape of modern medicinal chemistry, small, strained heterocyclic scaffolds are of paramount importance. The oxetane ring, in particular, has emerged as a valuable motif, offering a unique combination of properties including improved solubility, metabolic stability, and conformational rigidity, which can be favorably exploited in drug design. **Oxetan-3-ylmethanamine**, with its primary amine functionality appended to the strained four-membered ether ring, represents a key building block for the introduction of this desirable scaffold. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **oxetan-3-ylmethanamine**.

To provide a richer context for interpretation and to highlight the unique spectral features of this compound, we present a comparative analysis with three structurally related cyclic amines: the four-membered carbocycle, cyclobutylamine; the five-membered heterocyclic analogue, tetrahydrofurfurylamine; and the nitrogen-containing four-membered heterocycle, azetidine-3-ylmethanamine. This guide is intended for researchers, scientists, and drug development professionals who utilize these building blocks and require a thorough understanding of their spectroscopic signatures for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data: A Comparative Overview

The following tables summarize the key spectroscopic data for **oxetan-3-ylmethanamine** and its selected structural analogues.

Table 1: ^1H NMR Spectroscopic Data

| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|--------------------------------------|------------------|------------------------------------|--------------|--------------------------------|
| Oxetan-3-ylmethanamine | -NH ₂ | ~1.5 (broad s) | br s | - |
| -CH ₂ -N | ~2.8 - 2.9 | d | ~7.0 | |
| -CH- | ~3.0 - 3.2 | m | - | |
| -CH ₂ -O (axial) | ~4.4 - 4.5 | t | ~6.5 | |
| -CH ₂ -O (equatorial) | ~4.6 - 4.7 | t | ~6.0 | |
| Cyclobutylamine[1][2] | -NH ₂ | 1.15 (broad s) | br s | - |
| -CH-N | 3.45 | quintet | 8.0 | |
| -CH ₂ - (ring, α) | 1.95 - 2.10 | m | - | |
| -CH ₂ - (ring, β) | 1.60 - 1.75 | m | - | |
| Tetrahydrofurfurylamine[3][4] | -NH ₂ | 1.25 (broad s) | br s | - |
| -CH ₂ -N | 2.65 - 2.80 | m | - | |
| -CH-O | 3.85 - 4.00 | m | - | |
| -CH ₂ -O | 3.65 - 3.80 | m | - | |
| -CH ₂ - (ring) | 1.75 - 2.00 | m | - | |
| -CH ₂ - (ring) | 1.40 - 1.60 | m | - | |
| Azetidine-3-ylmethanamine | -NH ₂ | ~1.4 (broad s) | br s | - |
| -CH ₂ -N | ~2.7 - 2.8 | d | ~7.0 | |
| -CH- | ~3.0 - 3.2 | m | - | |
| -CH ₂ -N (ring) | ~3.5 - 3.7 | t | ~7.5 | |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data

| Compound | Carbon | Chemical Shift (δ) ppm |
|--------------------------------------|---------------------|---------------------------------|
| Oxetan-3-ylmethanamine | -CH ₂ -N | ~45-50 |
| -CH- | ~35-40 | |
| -CH ₂ -O | ~75-80 | |
| Cyclobutylamine[1][2] | -CH-N | 51.5 |
| -CH ₂ - (ring, α) | 32.0 | |
| -CH ₂ - (ring, β) | 14.5 | |
| Tetrahydrofurfurylamine[3][4] | -CH ₂ -N | 45.8 |
| -CH-O | 78.5 | |
| -CH ₂ -O | 68.2 | |
| -CH ₂ - (ring) | 29.5 | |
| -CH ₂ - (ring) | 26.0 | |
| Azetidine-3-ylmethanamine | -CH ₂ -N | ~45-50 |
| -CH- | ~30-35 | |
| -CH ₂ -N (ring) | ~55-60 | |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: Key IR Absorption Frequencies (cm $^{-1}$)

| Compound | N-H Stretch | C-H Stretch | N-H Bend | C-O Stretch |
|----------------------------------|------------------------|-------------|----------|-------------|
| Oxetan-3-ylmethanamine | ~3300-3400 (two bands) | ~2850-2950 | ~1600 | ~980 (ring) |
| Cyclobutylamine[5][6] | 3360, 3280 | 2850-2950 | 1590 | - |
| Tetrahydrofurfurylamine[3][4][7] | 3360, 3280 | 2850-2950 | 1595 | 1070 |
| Azetidine-3-ylmethanamine | ~3300-3400 (two bands) | ~2850-2950 | ~1600 | - |

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M] ⁺ | Key Fragments |
|---------------------------|--------------------------------|---------------|
| Oxetan-3-ylmethanamine | 87 | 57, 44, 30 |
| Cyclobutylamine[8][9] | 71 | 56, 43, 30 |
| Tetrahydrofurfurylamine | 101 | 82, 70, 30 |
| Azetidine-3-ylmethanamine | 86 | 56, 43, 30 |

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of **Oxetan-3-ylmethanamine**: The proton NMR spectrum of **oxetan-3-ylmethanamine** is characterized by several key features. The protons of the oxetane ring appear in a region distinct from those of more common cyclic ethers due to the ring strain. The two methylene groups on the oxetane ring are diastereotopic, and their protons typically appear as two sets of triplets around 4.4-4.7 ppm.[10][11] The methine proton at the 3-position is coupled to the adjacent methylene protons of the ring and the aminomethyl group, resulting in a complex multiplet around 3.0-3.2 ppm. The protons of the aminomethyl group appear as a doublet around 2.8-2.9 ppm, coupled to the methine proton. The amine protons themselves

typically present as a broad singlet around 1.5 ppm, the chemical shift of which is highly dependent on solvent and concentration.

Comparison with Analogues:

- Cyclobutylamine: The carbocyclic analogue shows the methine proton attached to the nitrogen at a similar downfield position (~3.45 ppm), but the ring protons are significantly more shielded, appearing at ~1.6-2.1 ppm.[1][2]
- Tetrahydrofurfurylamine: The five-membered ring of tetrahydrofurfurylamine is less strained, and its ring protons resonate at higher field compared to the oxetane. The protons on the carbon adjacent to the oxygen appear around 3.6-4.0 ppm.[3][4]
- Azetidine-3-ylmethanamine: The presence of a nitrogen atom in the ring significantly influences the chemical shifts of the ring protons, which are generally found at a lower field than in oxetane due to the electronegativity of nitrogen.

¹³C NMR of **Oxetan-3-ylmethanamine**: The carbon spectrum provides a clear fingerprint of the molecule. The carbons of the oxetane ring are notably deshielded, with the two equivalent methylene carbons appearing around 75-80 ppm due to their attachment to the electronegative oxygen atom.[12] The methine carbon is found further upfield at approximately 35-40 ppm, and the aminomethyl carbon resonates in the typical range for an aliphatic amine at about 45-50 ppm.

Comparison with Analogues:

- Cyclobutylamine: The carbons of the cyclobutane ring are significantly more shielded, with the methine carbon at ~51.5 ppm and the methylene carbons at ~32.0 and ~14.5 ppm.[1][2]
- Tetrahydrofurfurylamine: The carbons of the five-membered ring in tetrahydrofurfurylamine show distinct chemical shifts, with the carbon bearing the aminomethyl group being the most downfield of the ring carbons (excluding the one next to oxygen).[3][4]
- Azetidine-3-ylmethanamine: The carbons adjacent to the ring nitrogen in azetidine-3-ylmethanamine are expected to be in the 55-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of **oxetan-3-ylmethanamine** displays characteristic absorptions for a primary amine and a cyclic ether.[13][14][15][16][17]

- N-H Stretching: Two distinct bands are observed in the 3300-3400 cm^{-1} region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
- C-H Stretching: The aliphatic C-H stretching vibrations appear in the 2850-2950 cm^{-1} range.
- N-H Bending: A characteristic bending vibration (scissoring) for the primary amine is found around 1600 cm^{-1} .
- C-O Stretching: A strong absorption band around 980 cm^{-1} is characteristic of the C-O-C stretching of the strained oxetane ring.[18][19]

Comparison with Analogues: All three analogues also exhibit the characteristic N-H stretching and bending vibrations of a primary amine. The key difference lies in the C-O stretching band, which is present in tetrahydrofurfurylamine (around 1070 cm^{-1}) but absent in cyclobutylamine and azetidine-3-ylmethanamine.[3][4][5][6][7] The position of the C-O stretch in tetrahydrofurfurylamine is at a higher wavenumber compared to oxetane, reflecting the difference in ring strain.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **oxetan-3-ylmethanamine** is expected to show a molecular ion peak at m/z 87. The fragmentation pattern will be dictated by the presence of the amine and the oxetane ring.[20][21]

- Alpha-Cleavage: The most prominent fragmentation pathway for primary amines is alpha-cleavage, which involves the loss of a hydrogen radical to form an iminium ion. For **oxetan-3-ylmethanamine**, this would lead to a fragment at m/z 86. Another alpha-cleavage can result in the loss of the oxetanyl group to give a fragment at m/z 30 ($[\text{CH}_2\text{NH}_2]^+$).
- Ring Opening: The strained oxetane ring can undergo fragmentation. A common pathway is the loss of formaldehyde (CH_2O , 30 Da) or ethylene oxide ($\text{C}_2\text{H}_4\text{O}$, 44 Da) via ring opening and rearrangement, leading to fragments at m/z 57 or 43.

Comparison with Analogues:

- Cyclobutylamine: The molecular ion appears at m/z 71. Alpha-cleavage leads to a base peak at m/z 56, and other significant fragments are observed at m/z 43 and 30.[8][9]
- Tetrahydrofurfurylamine: The molecular ion is at m/z 101. The base peak is often at m/z 30 due to alpha-cleavage. Fragmentation of the tetrahydrofuran ring leads to characteristic ions at m/z 70 and 82.
- Azetidine-3-ylmethanamine: With a molecular weight of 86, its fragmentation will also be dominated by alpha-cleavage, leading to a prominent peak at m/z 30. Fragmentation of the azetidine ring will also contribute to the spectrum.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy



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Caption: General workflow for NMR sample preparation, data acquisition, and processing.

FT-IR Spectroscopy



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Caption: Workflow for obtaining an FT-IR spectrum of a neat liquid sample.

Mass Spectrometry (Electron Ionization)

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Caption: General workflow for obtaining an EI mass spectrum.

Conclusion

The spectroscopic analysis of **oxetan-3-ylmethanamine** reveals a unique set of spectral features that are a direct consequence of its strained heterocyclic structure and the presence of the primary amine functionality. By comparing its NMR, IR, and MS data with those of cyclobutylamine, tetrahydrofurfurylamine, and azetidine-3-ylmethanamine, we can appreciate the subtle yet significant influence of ring size, heteroatom identity, and strain on the spectroscopic properties of these important building blocks. This guide provides a foundational reference for chemists working with these compounds, enabling more confident and accurate structural characterization and analysis.

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